

application of tartrazine as a biological stain in microscopy

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Compound of Interest

Compound Name: Tartrazine acid

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Application Notes and Protocols: Tartrazine in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartrazine, a synthetic lemon-yellow azo dye, is widely recognized for its use as a food additive. However, its utility extends into the realm of biological microscopy, where it serves two distinct and significant functions. Traditionally, tartrazine has been employed as a counterstain in various histological staining methods, providing a yellow background that contrasts with other stains. More recently, a novel application has emerged, utilizing tartrazine as an effective agent for rendering biological tissues transparent for in vivo and ex vivo imaging.

These application notes provide detailed protocols and data for both the traditional use of tartrazine as a biological stain and its innovative application in tissue clearing.

Part 1: Tartrazine as a Histological Counterstain

Tartrazine is an acid dye that is soluble in both water and ethanol[1]. It is often used as a replacement for picric acid, offering a safer alternative with comparable staining outcomes[2][3]. Its primary role in histological staining is to provide a contrasting yellow background, which helps in the visualization of other stains that highlight specific cellular components[2][3][4].

Applications in Histological Staining

Two prominent methods that utilize tartrazine as a counterstain are the Brown-Hopps modified Gram stain and Lendrum's phloxine-tartrazine method.

- Brown-Hopps Modified Gram Stain:** In this method, tartrazine provides a yellow background against which Gram-positive (blue) and Gram-negative (red) bacteria, as well as cell nuclei (red), can be easily distinguished[2].
- Lendrum's Phloxine-Tartrazine Method:** This technique is valuable for the demonstration of viral inclusion bodies and Paneth cell granules[5][6]. Phloxine stains these structures red, and tartrazine is used as a differentiating agent and counterstain, rendering the background yellow[1][5].

Experimental Protocols

This method is a modification of the original Gram stain technique for the visualization of bacteria in tissue sections[2].

Reagents and Solutions

Reagent	Concentration/Composition
Crystal Violet Stain, 1% Aqueous	1% (w/v) Crystal Violet in distilled water
Gram's Iodine Solution	Standard formulation
Acetone	ACS grade
Basic Fuchsin Stain, 0.25% Aqueous	0.25% (w/v) Basic Fuchsin in distilled water
Gallego Solution	Differentiating solution
Tartrazine Stain, 1.5% Aqueous	1.5% (w/v) Tartrazine in distilled water
Acetone-Xylene	1:1 (v/v) mixture
Xylene	ACS grade
Mounting Medium	Compatible synthetic resin

Protocol

- **Deparaffinization and Hydration:** Deparaffinize paraffin-embedded tissue sections (cut at 4 microns) in three changes of xylene for 3 minutes each. Hydrate through two changes each of 100% and 95% ethyl alcohol (10 dips each), followed by a thorough wash in distilled water[2][3].
- **Primary Staining:** Stain with Crystal Violet solution for 2 minutes, then rinse well in distilled water[2][3].
- **Mordant:** Mordant in Gram's Iodine solution for 5 minutes, followed by a thorough rinse in distilled water[2][3].
- **Decolorization:** Decolorize with acetone until the blue color stops running (approximately 1-2 dips). The sections should appear light gray. Quickly rinse in running tap water[2][3].
- **Counterstaining (Primary):** Place in Basic Fuchsin solution for 5 minutes, then rinse well in running tap water[2][3].
- **Differentiation:** Differentiate in Gallego Solution for 5 minutes, followed by a rinse in running tap water[2][3].
- **Counterstaining (Secondary):** Place in Tartrazine solution for 1 minute, then rinse well in running tap water[2].
- **Dehydration and Clearing:** Dip in acetone (1-2 quick dips), followed by 5 dips in acetone-xylene (1:1). Clear in three changes of xylene (10 dips each)[2].
- **Mounting:** Coverslip with a compatible mounting medium[2].

Expected Results

Component	Color
Gram-positive bacteria	Blue
Gram-negative bacteria	Red
Nuclei	Red
Background tissue	Yellow

Source:[2]

This method is particularly useful for identifying acidophilic inclusion bodies and Paneth cell granules[5][6].

Reagents and Solutions

Reagent	Composition
Mayer's Hemalum	For nuclear staining
Phloxine B Solution	0.5 g Phloxine B, 0.5 g Calcium chloride, 100 mL distilled water
Tartrazine Solution	Saturated solution of Tartrazine in 2-Ethoxyethanol (cellosolve)

Source:[5]

Protocol

- Deparaffinization and Hydration: Bring 5 μ paraffin sections to water via xylene and ethanol[5].
- Nuclear Staining: Stain nuclei with Mayer's hemalum to a medium density. Wash in tap water for 5 minutes[5].
- Phloxine Staining: Place in the Phloxine B solution for 20 minutes. Rinse in tap water and blot almost dry[5].

- **Differentiation and Counterstaining:** Rinse with the Tartrazine solution to remove remaining water, then discard the solution. Place in fresh Tartrazine solution until inclusions are red and all other tissue is yellow. This step requires microscopic control as the time can vary considerably[5].
- **Dehydration and Mounting:** Rinse thoroughly but briefly with absolute ethanol. Clear with xylene and mount with a resinous medium[5].

Expected Results

Component	Color
Nuclei	Blue
Acidophil virus inclusion bodies	Red
Paneth cell granules	Red
Background	Yellow

Source:[5]

Part 2: Tartrazine for Tissue Optical Clearing

A groundbreaking application of tartrazine is its use as an optical clearing agent to render biological tissues transparent for deep imaging in live animals and ex vivo samples[7]. This technique allows for the visualization of internal structures without the need for invasive procedures[8].

Mechanism of Action: Refractive Index Matching

The opacity of biological tissue is primarily due to light scattering caused by the mismatch in refractive indices between different cellular components, such as the aqueous cytoplasm and lipid-rich membranes[8][9]. Tartrazine, when dissolved in water at high concentrations, modifies the refractive index of the aqueous medium through the Kramers-Kronig relations[4]. This allows the refractive index of the interstitial fluid to match that of the higher-index tissue components, thereby reducing light scattering and making the tissue transparent[7][8][9].

Applications in Tissue Clearing

- **In Vivo Imaging:** Topical application of a tartrazine solution can reversibly clear skin, muscle, and connective tissues in live rodents, enabling the visualization of underlying structures such as cerebral blood vessels and abdominal organs[7].
- **Ex Vivo Imaging:** Tartrazine solutions can be used to clear excised tissues, such as chicken breast, for microscopic analysis[4].
- **Enhanced Microscopy:** This technique has been shown to improve the performance of various imaging modalities, including optical coherence tomography (OCT) and photoacoustic microscopy (PAM)[10][11][12].

Quantitative Data on Tissue Clearing

Parameter	Value	Application Context
Optimal In Vivo Concentration	0.65 M Tartrazine in 0.3-0.4% agarose gel	Topical application on live mice for transparency
Optimal OR-PAM Concentration	15% (w/w) Tartrazine solution	In vivo imaging of mouse ear and abdomen
Ex Vivo Tissue Transmission	1.5 mm thick: 38.7% (visible), 50% (1064 nm)	Chicken breast cleared with 0.65 M Tartrazine
	2.5 mm thick: 25% (visible), 36.8% (1064 nm)	
	3.5 mm thick: 21.7% (visible), 37.5% (1064 nm)	
Diffusion Time (Ex Vivo)	$\tau = 5.39 \pm 0.49$ min	0.5 mm thick skeletal muscle in 40% TZ solution

Sources:[4][10][12][13]

Experimental Protocols

Protocol

- **Solution Preparation:** Prepare aqueous solutions of tartrazine at the desired concentrations (e.g., up to 0.65 M)[4].
- **Sample Preparation:** Slice fresh tissue (e.g., chicken breast) to the desired thickness (e.g., 1.5 mm, 2.5 mm, 3.5 mm)[4].
- **Clearing:** Immerse the tissue samples in the tartrazine solution. Transparency will improve over time as the solution diffuses into the tissue[4][13].
- **Imaging:** Image the cleared tissue using appropriate microscopy techniques.

Protocol

- **Animal Preparation:** Anesthetize the mouse and remove fur from the area of interest (e.g., scalp, abdomen) by shaving and applying a hair removal cream[4].
- **Solution Preparation:** Prepare a solution of 0.65 M tartrazine mixed with 0.3-0.4% agarose gel. The agarose helps the solution adhere to the skin[4].
- **Application:** Apply the tartrazine-agarose solution to the skin using a dropper. Allow it to be absorbed for a few seconds[4].
- **Massage:** Gently scrub and massage the area with a cotton swab to ensure even distribution and enhance penetration until transparency is achieved[4].
- **Imaging:** Perform in vivo imaging of the underlying tissues.
- **Reversibility:** The clearing effect is reversible. The tissue can be returned to its normal opaque state by rinsing the area with water[8].

Visualizations

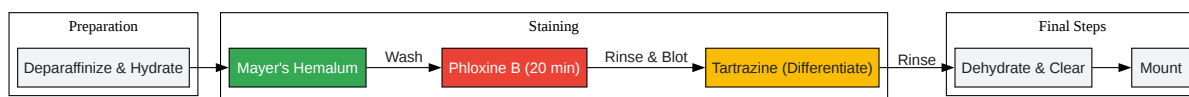
Workflow for Brown-Hopps Modified Gram Stain



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Caption: Workflow for the Brown-Hopps modified Gram stain with tartrazine.

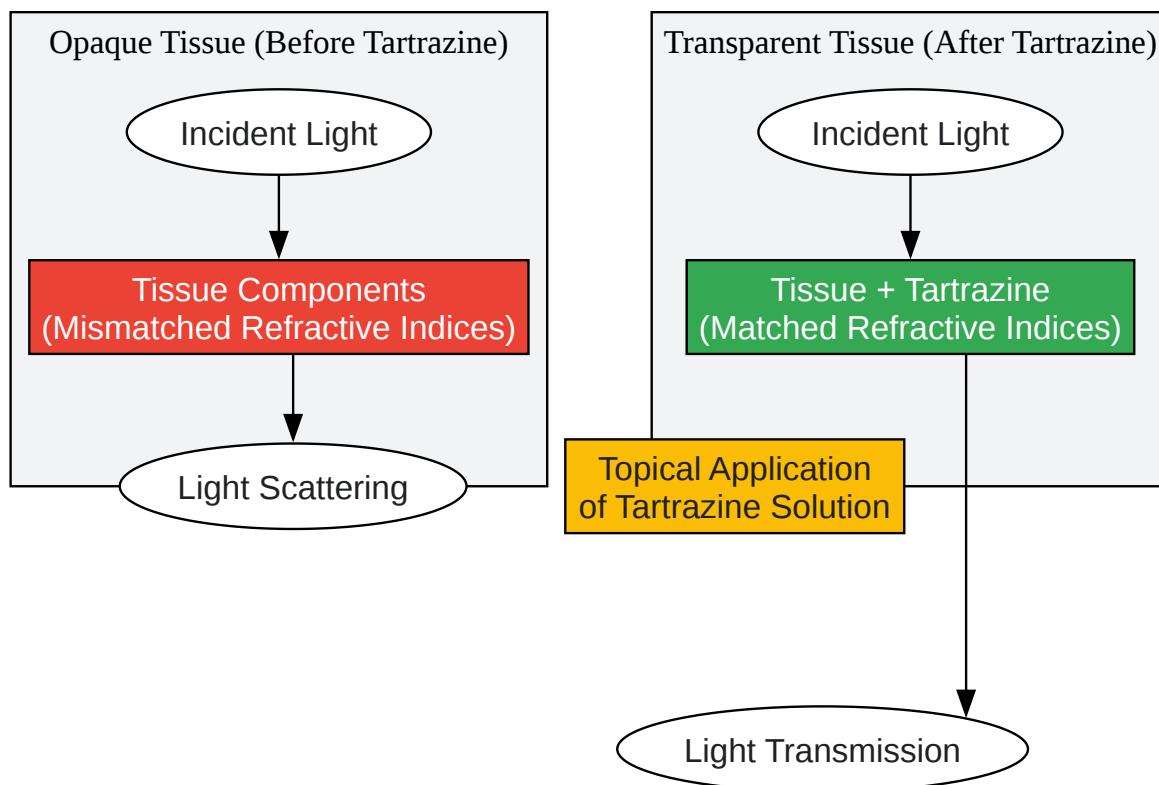
Workflow for Lendrum's Phloxine-Tartrazine Stain

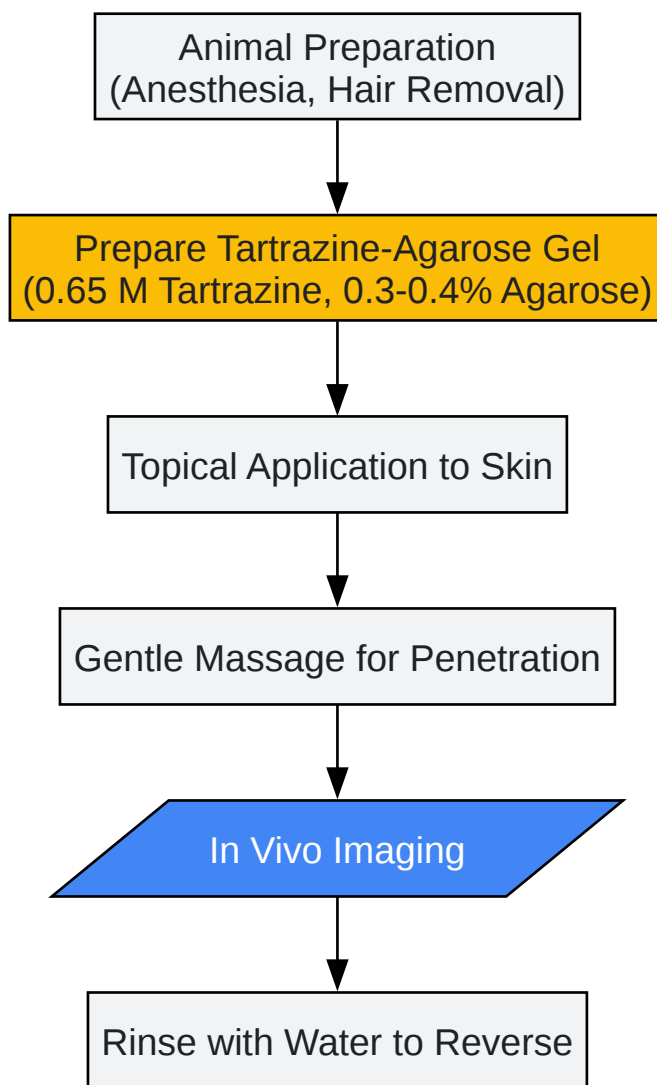


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Caption: Workflow for Lendrum's phloxine-tartrazine staining method.

Mechanism of Tartrazine-Induced Tissue Clearing





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